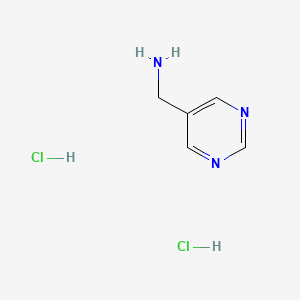

Pyrimidin-5-ylmethanamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrimidin-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-1-5-2-7-4-8-3-5;;/h2-4H,1,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKWSOAZVMALEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956356-28-7 | |

| Record name | 1-(pyrimidin-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Nucleophilic Substitution on Pyrimidine Derivatives

Method Overview:

This approach involves the reaction of halogenated pyrimidine compounds with methanamine (ammonia derivative) under controlled conditions to yield the target compound as a dihydrochloride salt.

- Starting material: 2,4-Dichloropyrimidine or similar halogenated pyrimidine derivatives.

- Reagents: Excess methanamine or methylamine in the presence of an acid catalyst or under reflux conditions.

- Conditions: Heating under reflux in solvents such as ethanol or water, often with acidification to facilitate salt formation.

- Workup: The crude product is purified by crystallization, yielding Pyrimidin-5-ylmethanamine dihydrochloride.

Research Findings:

This method is supported by patent US7208603B2, which describes the reaction of halogenated pyrimidines with amines to produce pyrimidine derivatives, including the dihydrochloride salts, under acidic conditions that promote salt formation during synthesis.

Multi-step Synthesis via Pyrimidine Intermediate

Method Overview:

A multi-step synthetic route involves constructing the pyrimidine ring first, then introducing the methanamine group at the 5-position.

- Step 1: Synthesis of a substituted pyrimidine core, such as 2,4-dichloropyrimidine, via condensation reactions involving β-dicarbonyl compounds and urea derivatives.

- Step 2: Nucleophilic substitution of the halogen at the 5-position with methylamine or methanamine under reflux in polar solvents.

- Step 3: Protonation and salt formation by treatment with hydrochloric acid to obtain the dihydrochloride salt.

Research Findings:

This route is corroborated by literature reports where pyrimidine cores are synthesized through multi-component reactions involving ethyl cyanoacetate, thiourea, and benzaldehyde, followed by substitution with amines to afford pyrimidine derivatives.

Reductive Amination and Derivative Formation

Method Overview:

An alternative route involves reductive amination of pyrimidine aldehyde or ketone derivatives with methanamine, followed by salt formation.

- Synthesis of pyrimidine aldehyde intermediates through oxidation or functionalization of pyrimidine rings.

- Reductive amination using sodium cyanoborohydride (NaBH₃CN) in a basic medium, often with DABCO as a base, to introduce the methanamine moiety.

- Acidification with hydrochloric acid to form the dihydrochloride salt.

Research Findings:

Patents and recent studies highlight this method as efficient for functionalizing pyrimidine rings, especially when aiming for specific substitution patterns. The use of boron hydrides and metal salts enhances selectivity and yield.

Synthesis via Cyclization of Pyrimidine Precursors

Method Overview:

This method involves cyclization reactions starting from acyclic precursors such as β-dicarbonyl compounds, amino nitriles, or amidines, followed by functionalization.

- Cyclization of β-dicarbonyl compounds with amidines or urea derivatives to form the pyrimidine core.

- Subsequent substitution at the 5-position with methylamine or related amines under reflux conditions.

- Final salt formation by treatment with hydrochloric acid.

Research Findings:

Various research articles demonstrate this approach, emphasizing the importance of reaction conditions such as temperature, solvent, and catalysts to optimize yield and purity.

Data Summary Table: Preparation Methods

Notes on Optimization and Purification

- Reaction Conditions: Precise control of temperature, solvent polarity, and pH is critical to maximize yield and purity.

- Purification: Recrystallization from suitable solvents such as ethanol, methanol, or dichloromethane is standard. Chromatography may be employed for complex mixtures.

- Salt Formation: Acidic conditions facilitate the formation of the dihydrochloride salt, improving water solubility and stability.

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-5-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various pyrimidine derivatives, amine derivatives, and substituted pyrimidines .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : It serves as a foundational compound for synthesizing more complex organic molecules and heterocycles.

- Reactivity : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, making it a valuable reagent in synthetic chemistry.

2. Biology

- Enzyme Interactions : Used to study enzyme interactions and protein-ligand binding. It can bind to active sites on enzymes, inhibiting their activity and altering biochemical pathways .

- Cellular Processes : Its interactions can influence gene expression and cellular signaling pathways, making it essential for research in cellular biology.

3. Medicine

- Therapeutic Potential : Investigated for anti-inflammatory and antimicrobial activities. Studies indicate significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 256 µg/mL .

- Anticancer Activity : In vitro studies have shown cytotoxicity against various cancer cell lines, including an IC50 value of 29.1 µM against the MDA-MB453 breast cancer cell line .

- Anti-inflammatory Effects : Demonstrated ability to inhibit cyclooxygenase (COX) enzymes with IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

Case Studies and Research Findings

Several studies highlight the therapeutic potential of pyrimidine derivatives:

- Antimalarial Activity : Research optimizing pyrimidine derivatives for antimalarial use demonstrated efficacy in reducing parasitemia in mouse models of malaria, indicating the broader potential of pyrimidine scaffolds in treating parasitic infections.

- Structure–Activity Relationships (SAR) : Investigations into SAR have shown that modifications to the chemical structure can significantly enhance biological activity against various targets. Specific substituents on the pyrimidine ring have been linked to improved potency in therapeutic applications .

Mechanism of Action

The mechanism of action of Pyrimidin-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Dihydrochloride Compounds

Structural and Functional Comparisons

Pyrimidin-5-ylmethanamine Hydrochloride vs. Biogenic Amine Dihydrochlorides

- Putrescine Dihydrochloride (CAS: P7505) and Cadaverine Dihydrochloride (CAS: C8561) are biogenic amines used in analytical standards. Both are water-soluble, with molecular weights of 161.07 g/mol (putrescine) and 171.14 g/mol (cadaverine) . Unlike pyrimidin-5-ylmethanamine, these linear aliphatic amines are involved in biological processes (e.g., cell growth, decomposition) and are analyzed in food safety studies.

Pyrimidin-5-ylmethanamine vs. Azoamidine Dihydrochlorides

- Azoamidine compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride () are water-soluble polymerization initiators. Their azo (-N=N-) functional groups contrast with pyrimidin-5-ylmethanamine’s aromatic heterocycle, highlighting divergent applications: industrial polymerization vs. research-oriented synthesis .

Pyrimidin-5-ylmethanamine vs. 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- The latter (CAS: 1193388-05-4) has a pyridine core with a pyrrolidine substituent (C₉H₁₃N₃·2HCl, MW: 236.14 g/mol).

Pharmacological and Regulatory Comparisons

- Trientine Dihydrochloride (CAS: N/A) is a copper-chelating drug for Wilson’s disease (MW: ~219.16 g/mol). Unlike pyrimidin-5-ylmethanamine, it has multiple trade names (e.g., Syprine®) and regulatory approvals (BAN, WHO INN) .

- S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride (CAS: 16111-27-6) is a sensitizer with severe restrictions under EU regulations, emphasizing regulatory disparities with research-focused dihydrochlorides .

Data Table: Key Properties of Selected Dihydrochlorides

Biological Activity

Pyrimidin-5-ylmethanamine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a pyrimidine derivative characterized by a pyrimidine ring substituted with a methanamine group. The synthesis typically involves multi-step organic reactions, allowing for the formation of various derivatives that can exhibit different biological properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. These interactions can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The compound has been shown to bind to active sites on enzymes, inhibiting their activity and thereby altering various biochemical pathways.

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds in this class exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain pyrimidine derivatives possess potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 256 µg/mL .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of 29.1 µM against the MDA-MB453 breast cancer cell line, indicating significant cytotoxicity .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro assays revealed that it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for COX-2 inhibition were reported to be comparable to those of standard anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

- Antimalarial Activity : A related study highlighted the optimization of pyrimidine derivatives for antimalarial use, demonstrating significant efficacy in reducing parasitemia in mouse models of malaria . Although not directly tested on this compound, this research underscores the potential of pyrimidine scaffolds in treating parasitic infections.

- Structure–Activity Relationships (SAR) : Investigations into the SAR of pyrimidine derivatives have provided insights into how modifications to the chemical structure can enhance biological activity. For instance, substituents at specific positions on the pyrimidine ring have been linked to improved potency against various biological targets .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | IC50 / MIC Values |

|---|---|---|

| Pyrimidine-2-ylmethanamine | Antimicrobial | MIC = 128 µg/mL |

| Pyrimidine-4-ylmethanamine | Anticancer (MCF-7 cell line) | IC50 = 15.3 µM |

| Pyrimidin-5-ylmethanamine | Antimicrobial, Anti-inflammatory, Anticancer | IC50 = 29.1 µM (MDA-MB453) |

Q & A

Q. What are the established synthetic routes for Pyrimidin-5-ylmethanamine dihydrochloride, and how is its purity validated?

this compound is synthesized via nucleophilic substitution or reductive amination of pyrimidine derivatives, followed by hydrochlorination. Purity validation involves chromatographic methods (e.g., HPLC with UV detection) and spectroscopic techniques (¹H/¹³C NMR for structural confirmation). Mass spectrometry (LC-MS) quantifies impurities below 0.1% .

Q. What are its primary applications in pharmaceutical research?

This compound serves as a key intermediate in synthesizing small-molecule inhibitors targeting kinase or receptor-mediated pathways. For example, it is used to derivatize pyrimidine cores in drug candidates for oncology or inflammation, leveraging its amine group for covalent conjugation .

Q. Which analytical methods are recommended to confirm its chemical identity and stability?

Use hyphenated techniques like LC-MS/MS for trace impurity profiling. Thermal stability is assessed via thermogravimetric analysis (TGA), while hygroscopicity is evaluated under controlled humidity (e.g., dynamic vapor sorption). Storage at -20°C in desiccated conditions minimizes degradation .

Q. What safety protocols are critical when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Use PPE (gloves, lab coats, eye protection) and work in fume hoods to avoid inhalation. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Discrepancies may arise from assay-specific variables (e.g., buffer pH, cellular permeability). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter systems). Include internal controls (e.g., reference inhibitors) and statistically power experiments to account for biological variability .

Q. What experimental design frameworks optimize yield in large-scale synthesis?

Apply Design of Experiments (DOE) to screen catalysts, solvents, and reaction temperatures. For example, a fractional factorial design can identify critical parameters (e.g., HCl stoichiometry during hydrochlorination). Process Analytical Technology (PAT) tools monitor real-time reaction progress .

Q. How to investigate its interaction mechanisms with biological targets?

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Molecular dynamics simulations (e.g., AMBER or GROMACS) model ligand-receptor interactions. Cross-validate with X-ray crystallography or cryo-EM if co-crystals are obtainable .

Q. What strategies mitigate batch-to-batch variability in preclinical studies?

Implement Good Laboratory Practice (GLP) protocols for synthesis and characterization. Use certified reference standards (e.g., USP-grade) for QC testing. Document raw material sources and reaction conditions in MIACARM-compliant metadata formats to ensure reproducibility .

Q. How to assess its metabolic stability in vitro?

Conduct microsomal incubation assays (human liver microsomes) with LC-MS quantification of parent compound and metabolites. Compare half-life (t₁/₂) and intrinsic clearance (CLint) against positive controls (e.g., verapamil). Use CYP450 isoform-specific inhibitors to identify metabolic pathways .

Q. What computational tools predict its physicochemical properties for lead optimization?

Leverage QSAR models in software like Schrödinger’s QikProp or ADMET Predictor™. Key parameters include logP (lipophilicity), pKa (ionization state), and polar surface area (PSA) for blood-brain barrier penetration. Validate predictions with experimental solubility assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.